Sulfamate

Descripción

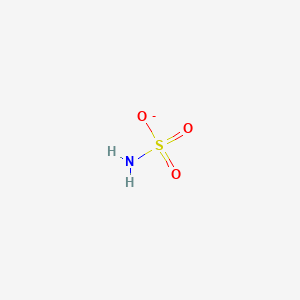

Structure

3D Structure

Propiedades

IUPAC Name |

sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIACRCGMVDHOTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NO3S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904594 | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15853-39-1 | |

| Record name | Sulfamate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YS6FC7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Sulfamate Derivatives for Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfamate moiety is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. Its unique physicochemical properties, including the ability to act as a potent and irreversible inhibitor of the sulfatase enzyme family, have led to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, focusing on their application as inhibitors of key enzymes implicated in cancer progression, namely steroid sulfatase (STS) and carbonic anhydrase IX (CAIX). Detailed experimental protocols for the synthesis of promising lead compounds, quantitative biological data, and visualizations of relevant signaling pathways are presented to aid researchers in the design and development of next-generation this compound-based therapeutics.

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct sulfamoylation of an alcohol or phenol (B47542), and modification of a pre-existing this compound-containing scaffold. The choice of method depends on the desired substitution pattern and the nature of the starting materials.

General Procedure for Sulfamoylation of Phenols

A common and effective method for the synthesis of aryl sulfamates involves the reaction of a phenolic compound with sulfamoyl chloride in the presence of a suitable solvent.[1]

Experimental Protocol: General Sulfamoylation of a Phenol

-

To a stirred solution of the desired phenol (1.0 mmol) in N,N-dimethylacetamide (DMA) (1.5 mL) at 0 °C (ice bath), add sulfamoyl chloride (2.0 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Pour the mixture into cold brine and extract with ethyl acetate (B1210297) (2 x 20 mL).

-

Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (B86663).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by thin-layer chromatography (TLC) or column chromatography to afford the desired this compound derivative.

Featured this compound Derivatives in Drug Discovery

This guide focuses on two classes of this compound derivatives that have shown significant promise in preclinical and clinical studies: adamantane-containing sulfamates and combretastatin-based sulfamates.

Adamantane-Containing Sulfamates as Steroid Sulfatase (STS) Inhibitors

The adamantane (B196018) cage is a bulky, lipophilic moiety that can enhance the binding affinity and pharmacokinetic properties of drug candidates. Adamantane-containing sulfamates have emerged as potent inhibitors of steroid sulfatase (STS), an enzyme that plays a crucial role in the production of estrogens and androgens in hormone-dependent cancers.

Experimental Protocol: Synthesis of an Adamantyl this compound Derivative (Conceptual)

Note: A specific detailed protocol for adamantyl this compound synthesis was not found in the provided search results. The following is a generalized conceptual protocol based on standard sulfamoylation methods.

-

Dissolve 1-adamantanol (B105290) (1.0 mmol) in anhydrous N,N-dimethylacetamide (DMA) (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfamoyl chloride (1.2 mmol) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the adamantyl this compound.

Combretastatin (B1194345) A-4 this compound Derivatives as Carbonic Anhydrase IX (CAIX) Inhibitors

Combretastatin A-4 is a natural product with potent anti-cancer activity that targets tubulin polymerization. The addition of a this compound group to the combretastatin scaffold has been shown to impart inhibitory activity against carbonic anhydrase IX (CAIX), a key enzyme involved in pH regulation and tumor progression in hypoxic environments.[2]

The synthesis of combretastatin A-4 derivatives often involves a Wittig reaction to form the characteristic stilbene (B7821643) core, followed by sulfamoylation.[3][4][5]

Experimental Protocol: Synthesis of Combretastatin A-4 [3][4][5]

This protocol describes the synthesis of the combretastatin A-4 precursor, which can then be sulfamoylated.

Step 1: Wittig Reaction

-

To a solution of 3,4,5-trimethoxybenzylphosphonium bromide (1.2 mmol) in water, add the appropriately protected isovanillin (B20041) derivative (1.0 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours), monitoring by TLC.

-

After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the (Z)- and (E)-stilbene isomers.

Step 2: Deprotection (if necessary)

-

If a protecting group (e.g., tetrahydropyran) was used for the phenolic hydroxyl group, deprotect under acidic conditions (e.g., dilute HCl in methanol).

Step 3: Sulfamoylation

-

Follow the general sulfamoylation procedure described above using the deprotected combretastatin A-4 analog as the starting phenol.

Biological Activity and Data Presentation

The following tables summarize the in vitro inhibitory activities of representative adamantane- and combretastatin-based this compound derivatives against their respective targets.

Table 1: Inhibitory Activity of Adamantane-Containing Sulfamates against Steroid Sulfatase (STS)

| Compound ID | STS Inhibition IC50 (nM) | Cell Line/Enzyme Source | Reference |

| Compound 4 | 0.39 (E1S to E1) | Transfected 293 cells | [6] |

| 4.1 (DHEAS to DHEA) | Transfected 293 cells | [6] | |

| Compound 5 | 0.15 (E1S to E1) | Transfected 293 cells | [6] |

| 1.4 (DHEAS to DHEA) | Transfected 293 cells | [6] | |

| STX64 (Irosustat) | ~3.9 - 16.6 | HEK-293 cells | [2] |

| EM1913 | Modest decrease in proliferation | MCF-7 and T47D cells | [7] |

Table 2: Inhibitory Activity of Combretastatin-Based Sulfamates against Carbonic Anhydrase IX (CAIX)

| Compound ID | CAIX Inhibition Kᵢ (nM) | CAII Inhibition Kᵢ (nM) | Reference |

| Ureido-substituted benzenesulfonamides | Potent and selective | - | [8] |

| 4-(3'-(3",5"-dimethylphenyl)ureido)phenyl this compound (S4) | Nanomolar specificity | - | [9] |

| Fluorescent sulfonamide 1 | 24 | - | [10] |

Signaling Pathways and Visualization

The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for STS and CAIX inhibitors.

Steroid Sulfatase (STS) Inhibition Pathway

STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted to potent estrogens (e.g., estradiol) and androgens, which promote the growth of hormone-dependent cancers.[7][11][12] STS inhibitors block this crucial step, thereby reducing the levels of active steroid hormones and inhibiting cancer cell proliferation.

Carbonic Anhydrase IX (CAIX) Inhibition Pathway

Under hypoxic conditions, tumor cells upregulate CAIX, a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the maintenance of a neutral intracellular pH while acidifying the extracellular microenvironment. The acidic tumor microenvironment promotes tumor cell invasion and metastasis.[13][14][15] CAIX inhibitors block this pH-regulating activity, leading to intracellular acidification and a reduction in the invasive potential of cancer cells. CAIX has also been shown to interact with proteins involved in cell migration and invasion, such as integrins and matrix metalloproteinase 14 (MMP14).[13][16]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 9. Antimetastatic effect of this compound carbonic anhydrase IX inhibitors in breast carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. | Semantic Scholar [semanticscholar.org]

- 13. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of carbonic anhydrase IX on focal contacts during cell spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Core Mechanisms of Sulfamate-Containing Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamate-containing compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug discovery for their ability to act as potent enzyme inhibitors.[1][2] The this compound moiety (-O-SO₂-NH₂) can be readily incorporated into various molecular scaffolds, enabling the design of inhibitors targeting a range of enzymes with diverse mechanisms of action. These inhibitors have shown therapeutic potential in treating a wide array of diseases, including hormone-dependent cancers, glaucoma, epilepsy, and bacterial infections.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of this compound-containing enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The primary molecular targets for this compound derivatives include, but are not limited to, steroid sulfatase (STS), carbonic anhydrases (CAs), and ubiquitin-activating enzymes (UAEs).[1][3] The interaction of the this compound group with the enzyme's active site is central to their inhibitory activity, which can be either irreversible or reversible, often mimicking the substrate's transition state or participating in covalent modification of the enzyme.

Core Mechanisms of Action

The inhibitory activity of this compound-containing compounds can be broadly categorized into three primary mechanisms: irreversible inhibition, reversible inhibition, and substrate-assisted inhibition.

Irreversible Inhibition: Steroid Sulfatase (STS)

Phenyl sulfamates are particularly well-known as potent, active site-directed, irreversible inhibitors of steroid sulfatase (STS).[4][5] STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS).[6][7] Inhibiting STS is a key therapeutic strategy for hormone-dependent cancers, such as breast cancer.[7][8]

The mechanism of irreversible inhibition by aryl this compound-based compounds involves the sulfamoyl group being transferred to a catalytic formylglycine residue within the active site of STS.[5] This process, known as sulfamoylation, results in a covalent and irreversible modification of the enzyme, leading to its inactivation.[6] The inhibitor, by mimicking the natural steroid substrate, is first recognized and bound by the enzyme's active site. Subsequently, the enzyme's catalytic machinery initiates the hydrolysis of the this compound, but instead of the reaction completing and releasing the product, the sulfamoyl moiety becomes covalently attached to the enzyme.[5][6] Estrone-3-O-sulfamate (EMATE) is a classic example of an active site-directed inhibitor that inactivates STS in a time- and concentration-dependent manner.[6]

References

- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic studies of substrate-assisted inhibition of ubiquitin-activating enzyme by adenosine this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 6. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid derivatives as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfamate Moiety: A Privileged Scaffold in Enzyme Inhibition - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfamate Group

The this compound moiety (-OSO₂NH₂) has emerged as a critical pharmacophore in modern medicinal chemistry, conferring potent and often selective inhibitory activity against a range of key enzyme targets.[1] Its unique electronic and structural properties allow for diverse interactions within enzyme active sites, leading to applications in a variety of therapeutic areas, including oncology, neurology, and infectious diseases.[2][3] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound-containing compounds, with a focus on their interactions with steroid sulfatase (STS) and carbonic anhydrases (CAs). Detailed experimental protocols and visual representations of key concepts are provided to facilitate the rational design of novel this compound-based therapeutics.

Phenyl sulfamates and their analogs are a significant class of organic compounds that have attracted considerable interest in drug development due to their powerful enzyme-inhibiting capabilities.[1] These compounds are defined by a phenyl ring connected to a this compound group (-O-SO₂-NH₂).[1] Alterations to the phenyl ring and the nitrogen of the this compound group can produce a wide range of derivatives with selective inhibitory effects on different enzyme families.[1]

Key Enzyme Targets and Therapeutic Applications

Research has shown that derivatives of phenyl this compound can inhibit multiple enzyme classes, indicating their potential for treating a variety of diseases.[1]

-

Steroid Sulfatase (STS): Phenyl sulfamates are potent, irreversible inhibitors of STS.[1] STS is a crucial enzyme in the production of active steroids like estrogen and androgens.[1] Inhibiting STS is a primary strategy for treating hormone-dependent cancers such as breast and prostate cancer.[1][4]

-

Carbonic Anhydrases (CAs): this compound derivatives have demonstrated inhibitory activity against various isoforms of carbonic anhydrase.[5][6] CAs are involved in many physiological processes, including pH regulation and fluid balance.[1] CA inhibitors are utilized as diuretics and for the treatment of glaucoma.[1]

-

Cholinesterases (AChE and BChE): Certain N-phenylsulfonamide derivatives, which are structurally related to phenyl sulfamates, also show inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The inhibition of these enzymes is a main therapeutic approach for Alzheimer's disease.[1]

-

Other Targets: The this compound moiety has also been incorporated into inhibitors of other enzymes, including HIV protease, aminoacyl-tRNA synthetases, and acyl coenzyme A:cholesterol acyltransferase, highlighting its broad applicability in drug design.[2]

Structure-Activity Relationship (SAR) of this compound Inhibitors

The inhibitory potency and selectivity of this compound compounds are highly dependent on their structural features. The following sections summarize key SAR findings for major enzyme targets.

Steroid Sulfatase (STS) Inhibitors

The general pharmacophore for this compound-based STS inhibitors consists of a scaffold that mimics the steroid nucleus of the natural substrate and the this compound group, which is responsible for the irreversible inhibition of the enzyme.[4] The this compound group is believed to be transferred to a catalytic formylglycine residue in the active site of STS.[4][7]

Key SAR Observations:

-

Aryl Scaffolds: A variety of steroidal and non-steroidal aromatic rings can serve as the scaffold. Estrone-based sulfamates, such as Estrone-3-O-sulfamate (EMATE), are highly potent inhibitors.[8] Coumarin-based sulfamates, like 4-methylcoumarin-7-O-sulfamate (COUMATE), also exhibit significant inhibitory activity.[4][8]

-

Position of the this compound Group: For coumarin-based inhibitors, the 7-position of the coumarin (B35378) ring is optimal for the this compound group to achieve potent STS inhibition.[4]

-

Substitution on the Scaffold: Modifications at other positions on the scaffold can significantly influence inhibitory potency. For instance, a methyl group at the 4-position of the coumarin ring generally enhances activity.[4] For steroidal sulfamates, substituents at the C17 position can modulate activity.[9]

-

This compound Group Modification: N-acylation or N-alkylation of the this compound group can impact inhibitory potency. While N-acetylation of EMATE results in a less potent irreversible inhibitor, N-benzoylation or N,N-dibenzylation leads to weak reversible inhibitors.[8]

Carbonic Anhydrase (CA) Inhibitors

The this compound group acts as a zinc-binding group in the active site of carbonic anhydrases.[10] Its interaction with the catalytic zinc ion is a key determinant of inhibitory activity.

Key SAR Observations:

-

Aromatic and Heterocyclic Scaffolds: A wide range of aromatic and heterocyclic scaffolds can be appended to the this compound moiety to generate potent CA inhibitors.[5][10]

-

Substitution Pattern: The substitution pattern on the aromatic ring significantly influences the inhibitory potency and isoform selectivity. For example, in a series of 4-benzamidophenyl this compound derivatives, different substituents on the benzamido ring led to varying potencies against CA II and CA IX.[5][6]

-

Carbohydrate-Based Scaffolds: The use of carbohydrate cores to present the this compound group has led to the development of potent and selective inhibitors of cancer-associated CA isozymes.[11] The stereochemistry of the carbohydrate scaffold plays a crucial role in determining the inhibitory profile.[11]

-

Aliphatic Sulfamates: Aliphatic mono- and bis-sulfamates have shown to be nanomolar inhibitors of hCAs II, IX, and XII.[12] The length of the aliphatic chain influences the isoform selectivity, with bis-sulfamates having 8 or 10 carbon atoms showing higher affinity for the tumor-associated hCA IX over hCA II.[12]

Quantitative SAR Data

The following tables summarize the inhibitory activities of representative this compound compounds against their respective enzyme targets.

Table 1: Inhibitory Activity of this compound Derivatives against Steroid Sulfatase (STS)

| Compound | Scaffold | IC₅₀ (nM) | Enzyme Source | Reference |

| Estrone-3-O-sulfamate (EMATE) | Steroidal (Estrone) | 0.065 | Intact MCF-7 cells | [8] |

| 3-O-sulfamate 17α-benzylestradiol (4) | Steroidal (Estradiol derivative) | 0.39 | Transfected 293 cell homogenate (E1S to E1) | [9] |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol (5) | Steroidal (Estradiol derivative) | 0.15 | Transfected 293 cell homogenate (E1S to E1) | [9] |

| 4-methylcoumarin 7-O-sulfamate (COUMATE) | Non-steroidal (Coumarin) | Potent (>99% inhibition at 0.1 µM) | Intact MCF-7 cells | [8] |

| Tetrahydroisoquinoline-N-substituted this compound 1 | Non-steroidal (Tetrahydroisoquinoline) | 3.9 | STS-transfected HEK-293 cells | [13] |

| Tetrahydroisoquinoline-N-substituted this compound 2 | Non-steroidal (Tetrahydroisoquinoline) | 8.9 | STS-transfected HEK-293 cells | [13] |

| Tetrahydroisoquinoline-N-substituted this compound 3 | Non-steroidal (Tetrahydroisoquinoline) | 16.6 | STS-transfected HEK-293 cells | [13] |

Table 2: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase (CA) Isoforms

| Compound | Scaffold | CA Isoform | IC₅₀ (µM) | Reference |

| 4-Benzamidophenyl this compound derivative 1n | Phenyl | CA II | 0.78 | [5],[6] |

| 4-Benzamidophenyl this compound derivative 1f | Phenyl | CA IX | 0.34 | [5],[6] |

| AHR-16329 | Imidazole | CA II | 0.007 (Ki) | [14] |

| 5'-O-sulfamoyl adenosine (B11128) (1) | Carbohydrate (Adenosine) | CA II | Moderate Inhibition | [15] |

| 5'-O-sulfamoyl-2-chloroadenosine (2) | Carbohydrate (Adenosine derivative) | CA II | 0.065 - 0.234 (Ki) | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Steroid Sulfatase (STS) Inhibition Assay (using Human Placental Microsomes)

This protocol is adapted from published research for evaluating STS inhibitors.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against STS activity.

Materials:

-

Test this compound compounds

-

Human placental microsomes (as a source of STS)

-

[6,7-³H]estrone-3-sulfate (radiolabeled substrate)

-

Phosphate (B84403) buffer (pH 7.4)

-

Toluene (B28343) (for extraction)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Centrifuge

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Reaction Setup: In a microcentrifuge tube, add 100 µL of phosphate buffer (pH 7.4) containing 20 µg of human placental microsomes.[1]

-

Add the test compound at various concentrations.[1]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of [6,7-³H]estrone-3-sulfate to a final concentration of 20 nM.[1]

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[1]

-

Reaction Termination and Extraction: Stop the reaction by adding 500 µL of toluene.[1] Vortex the mixture vigorously for 30 seconds to extract the liberated [³H]estrone.[1]

-

Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.[1]

-

Scintillation Counting: Transfer a 400 µL aliquot of the upper toluene layer to a scintillation vial.[1] Add 5 mL of scintillation cocktail to the vial.[1] Measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.[1] Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is a general method for determining the inhibitory effect of a compound on CA activity.[1]

Objective: To determine the IC₅₀ or Kᵢ of a test compound against a specific CA isoform.

Materials:

-

Test this compound compounds

-

Purified human CA isoenzyme (e.g., CA II or CA IX)

-

4-Nitrophenyl acetate (B1210297) (substrate)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Spectrophotometer (microplate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions at various concentrations.

-

Assay Setup: To the wells of a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution.[1]

-

Incubation: Incubate the plate at room temperature for 10 minutes.[1]

-

Reaction Initiation: Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.[1]

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader.[1] The product, 4-nitrophenol, absorbs at this wavelength.[1]

-

Data Analysis: Calculate the initial rate of the reaction (V₀) for each inhibitor concentration.[1] Determine the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.[1]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures related to this compound inhibitors.

Caption: Mechanism of action for this compound-based STS inhibitors in hormone-dependent cancers.

Caption: General experimental workflow for the determination of IC₅₀ values for enzyme inhibitors.

Caption: Logical relationship of structural components influencing the SAR of STS inhibitors.

Conclusion and Future Directions

The this compound moiety is a powerful tool in the design of potent and selective enzyme inhibitors. The structure-activity relationships for this compound-based inhibitors of steroid sulfatase and carbonic anhydrases are well-established, providing a solid foundation for the development of novel therapeutic agents. Future research in this area will likely focus on the development of inhibitors with improved isoform selectivity, pharmacokinetic properties, and novel mechanisms of action. The continued exploration of diverse scaffolds and substitution patterns on the this compound group will undoubtedly lead to the discovery of new and effective drugs for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of this compound derivatives as inhibitors of carbonic anhydrases II and IX | Semantic Scholar [semanticscholar.org]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of this compound derivatives as inhibitors of carbonic anhydrases II and IX - ProQuest [proquest.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carbonic anhydrase inhibitors. Comparison of aliphatic this compound/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, structure and bioactivity of primary this compound-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhibition of Steroid Sulfatase by Sulfamate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steroid sulfatase (STS) has emerged as a critical enzymatic target in the development of therapeutics for hormone-dependent cancers, including breast, prostate, and endometrial cancers. By catalyzing the hydrolysis of inactive steroid sulfates into their biologically active forms, STS plays a pivotal role in supplying the hormonal fuel that drives the proliferation of these malignancies. This technical guide provides a comprehensive overview of the inhibition of STS by a prominent class of inhibitors: sulfamate analogs. It delves into the mechanism of action, structure-activity relationships, and preclinical evaluation of both steroidal and non-steroidal this compound-based STS inhibitors. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of the inhibitory potency of various analogs. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important area of drug discovery.

Introduction: The Role of Steroid Sulfatase in Hormone-Dependent Cancers

Steroid sulfatase is a membrane-bound microsomal enzyme responsible for the hydrolysis of various steroid sulfates, most notably estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their respective unconjugated and biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] In postmenopausal women, the peripheral conversion of adrenal precursors is the primary source of estrogens, and STS is a key enzyme in this process.[3] E1 can be further converted to the potent estrogen, estradiol (B170435) (E2), while DHEA can be metabolized to androstenediol (B1197431) and testosterone, which also possess estrogenic or androgenic properties that can stimulate tumor growth.[4][5]

Crucially, STS activity is significantly elevated in many hormone-dependent tumors compared to surrounding healthy tissue.[2] This localized production of active steroids within the tumor microenvironment provides a constant stimulus for cancer cell proliferation. Consequently, inhibiting STS has become a highly attractive therapeutic strategy to deprive these tumors of their essential growth signals.

This compound Analogs as Potent STS Inhibitors

The discovery of this compound-containing compounds as potent, irreversible inhibitors of STS marked a significant milestone in the field. These inhibitors typically feature an aryl this compound group (-OSO₂NH₂) which is key to their mechanism of action. They are believed to act as active-site-directed inhibitors, where the this compound group is transferred to a catalytic formylglycine residue within the STS active site, leading to irreversible inactivation of the enzyme.[6][7] this compound-based inhibitors can be broadly categorized into two main classes: steroidal and non-steroidal analogs.

Steroidal this compound Analogs

The first generation of potent STS inhibitors was based on the estrone steroid scaffold. Estrone-3-O-sulfamate (EMATE), a seminal compound in this class, demonstrated picomolar inhibitory potency.[1] While highly effective, the inherent estrogenicity of some steroidal analogs limited their clinical potential for treating estrogen-receptor-positive (ER+) cancers. Subsequent research focused on modifying the steroidal core to reduce or eliminate estrogenic activity while retaining potent STS inhibition.

Non-Steroidal this compound Analogs

To overcome the limitations of steroidal inhibitors, significant efforts have been directed towards the development of non-steroidal this compound analogs. These compounds are designed to mimic the steroidal structure necessary for binding to the STS active site but lack the hormonal activity of their steroidal counterparts. Coumarin-based sulfamates have emerged as a particularly successful class of non-steroidal inhibitors.[7][8] Irosustat (667 COUMATE), a tricyclic coumarin-based this compound, was the first STS inhibitor to enter clinical trials and has shown promising results.[2][3]

Quantitative Data on STS Inhibition by this compound Analogs

The inhibitory potency of various this compound analogs has been extensively evaluated in a range of in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following tables summarize the IC50 values for representative steroidal and non-steroidal this compound analogs against STS.

| Table 1: Inhibitory Potency of Steroidal this compound Analogs against STS | ||

| Compound | Assay System | IC50 Value |

| Estrone-3-O-sulfamate (EMATE) | Intact MCF-7 cells | 65 pM[1] |

| 2-Methoxyestradiol-bis-sulfamate (2-MeOE2bisMATE) | Placental microsomes | Equipotent with EMATE[9] |

| 3-O-sulfamate 17α-benzylestradiol | Transfected 293 cell homogenate (E1S substrate) | 0.39 nM[10] |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Transfected 293 cell homogenate (E1S substrate) | 0.15 nM[10] |

| Table 2: Inhibitory Potency of Non-Steroidal this compound Analogs against STS | ||

| Compound | Assay System | IC50 Value |

| Irosustat (667 COUMATE) | Intact MCF-7 cells | 8 nM[11] |

| 3,4-dimethylcoumarin 7-O-sulfamate | Intact MCF-7 cells | 30 nM[1] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 0.68 nM[8] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 1 nM[8] |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl this compound | Intact MCF-7 cells | 0.21 nM[3] |

| Tetrahydroisoquinoline-N-substituted this compound analog | STS-transfected HEK-293 cells | 3.9 nM[12] |

| N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate analog | Human placenta STS | 0.201 µM[13] |

Experimental Protocols

In Vitro Steroid Sulfatase Inhibition Assay in Intact MCF-7 Cells

This protocol describes a common method for evaluating the potency of STS inhibitors using the human breast cancer cell line MCF-7, which endogenously expresses STS.

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)

-

Test this compound analog compounds

-

[6,7-³H]Estrone-3-sulfate ([³H]E1S) (radiolabeled substrate)

-

Toluene (B28343) for extraction

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture MCF-7 cells in appropriate flasks until they reach near confluence.

-

Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to form a monolayer.

-

Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of the test this compound analog. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 4 to 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Substrate Addition: Add [³H]E1S to each well at a final concentration of approximately 20 nM.

-

Enzymatic Reaction: Incubate for a further 2-4 hours to allow for the conversion of [³H]E1S to [³H]Estrone (E1).

-

Extraction: Stop the reaction and transfer the medium to a tube containing toluene. Vortex vigorously to extract the non-polar product, [³H]E1, into the toluene phase.

-

Quantification: Transfer an aliquot of the toluene layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of STS inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Steroid Sulfatase Inhibition in a Murine Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of STS inhibitors using an ovariectomized nude mouse model with MCF-7 cell xenografts.

Materials:

-

Female athymic nude mice

-

MCF-7 cells (or MCF-7 cells overexpressing STS for a more robust model)

-

Estradiol pellets or injectable estradiol valerate (B167501) for initial tumor establishment

-

Test this compound analog compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Ovariectomy: Perform ovariectomy on the mice to remove the endogenous source of estrogens.

-

Tumor Cell Inoculation: Inoculate the mice with MCF-7 cells, typically subcutaneously in the flank. Supplement with a low dose of estradiol to support initial tumor growth.[10][14]

-

Tumor Growth and Monitoring: Once tumors are established and reach a palpable size, randomize the animals into control and treatment groups.

-

Inhibitor Administration: Administer the test this compound analog orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. Tumor weight can be recorded.

-

Tissue Analysis (Optional): A portion of the tumor and other tissues (e.g., liver) can be collected to measure STS activity ex vivo to confirm target engagement.

-

Data Analysis: Compare the tumor growth rates and final tumor sizes between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Visualizations of Pathways and Workflows

Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancer

Caption: Steroid sulfatase (STS) signaling pathway in hormone-dependent cancer and its inhibition.

Experimental Workflow for In Vitro STS Inhibitor Screening

Caption: A typical experimental workflow for screening this compound analogs as STS inhibitors in vitro.

Structure-Activity Relationship (SAR) for Coumarin-Based STS Inhibitors

Caption: Structure-activity relationship (SAR) highlights for coumarin-based this compound STS inhibitors.

Conclusion and Future Directions

The inhibition of steroid sulfatase by this compound analogs represents a validated and promising strategy for the treatment of hormone-dependent cancers. Both steroidal and non-steroidal inhibitors have demonstrated high potency, with non-steroidal compounds like Irosustat offering the advantage of being devoid of estrogenic side effects. The extensive structure-activity relationship studies have provided a clear roadmap for the design of next-generation inhibitors with improved efficacy and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Development of dual-target inhibitors: Combining STS inhibition with other relevant targets, such as aromatase or the estrogen receptor, in a single molecule could offer synergistic anti-cancer effects and overcome potential resistance mechanisms.[15]

-

Exploration of novel non-steroidal scaffolds: While coumarins have been highly successful, the discovery of new chemical scaffolds could lead to inhibitors with different pharmacological profiles.

-

Application in other indications: The role of STS in other conditions, such as endometriosis and certain neurosteroid-related disorders, suggests that STS inhibitors may have therapeutic potential beyond oncology.

The continued investigation and development of this compound-based STS inhibitors hold significant promise for providing new and effective treatment options for patients with hormone-dependent diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 11. Tissue-specific transcripts of human steroid sulfatase are under control of estrogen signaling pathways in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel steroid sulfatase inhibitors based on N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repository.aaup.edu [repository.aaup.edu]

"synthesis and characterization of O-alkyl sulfamate esters"

An In-depth Technical Guide to the Synthesis and Characterization of O-Alkyl Sulfamate Esters

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

O-alkyl this compound esters are a versatile class of organic compounds characterized by the R-O-SO₂-NR'R'' functional group. Their significance has grown substantially within medicinal chemistry and drug development, primarily due to their role as potent enzyme inhibitors, particularly against steroid sulfatase (STS).[1][2] The this compound moiety can act as a key pharmacophore, modulating the bioactivity and bioavailability of parent molecules.[3] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing O-alkyl this compound esters, detailed protocols for their characterization using modern spectroscopic techniques, and an insight into their mechanism of action as enzyme inhibitors.

Synthesis of O-Alkyl this compound Esters

The synthesis of O-alkyl this compound esters can be achieved through several strategic pathways, primarily involving the reaction of an alcohol with a suitable sulfamoylating agent. The choice of method often depends on the stability of the starting materials, desired substitution pattern, and scalability.

Key Synthetic Strategies

Several reliable methods for the synthesis of O-alkyl this compound esters have been established:

-

From Alcohols and Sulfamoyl Chlorides: This is a direct and common method where an alcohol reacts with a pre-formed or in-situ generated sulfamoyl chloride (R₂NSO₂Cl) in the presence of a base to neutralize the HCl byproduct.[4]

-

From Alcohols and Chlorosulfonyl Isocyanate (CSI): Chlorosulfonyl isocyanate (ClSO₂NCO) is a highly reactive reagent that reacts readily with alcohols to form N-carbonylsulfamoyl chloride intermediates, which can then be hydrolyzed to the desired this compound ester.[5][6][7] This method is particularly useful for converting primary alcohols.[7][8]

-

From Sulfamic Acid Salts: A versatile and modern approach involves the activation of N-substituted sulfamic acid salts. One effective protocol uses triphenylphosphine (B44618) ditriflate for activation, followed by nucleophilic trapping with a primary or secondary alcohol or a phenol.[3][9][10] This method is notable for its broad substrate scope and tolerance of various functional groups.

-

Catalytic Sulfamoylation: This method utilizes electron-deficient aryl sulfamates as stable, crystalline sulfamoyl group transfer reagents. The reaction is catalyzed by N-methylimidazole and proceeds under mild conditions, showing good selectivity for primary over secondary alcohols.[11]

Quantitative Data: Synthesis of N-Substituted this compound Esters via Sulfamic Acid Salt Activation

The method involving the activation of sulfamic acid salts with triphenylphosphine ditriflate has proven effective for a wide range of substrates.[3][9] The following table summarizes representative yields.

| Entry | N-Substituent (on this compound Salt) | Alcohol Nucleophile | Product | Yield (%) |

| 1 | 2,2,2-Trifluoroethyl | n-Pentanol | 4a | 85 |

| 2 | Benzyl | n-Pentanol | 4b | 81 |

| 3 | Phenyl | n-Pentanol | 4c | 75 |

| 4 | n-Butyl | n-Pentanol | 4e | 55 |

| 5 | t-Butyl | n-Pentanol | 4g | 51 |

| 6 | 2,2,2-Trifluoroethyl | Cyclohexanol | 4l | 78 |

| 7 | 2,2,2-Trifluoroethyl | 1-Octanol | 4m | 88 |

| 8 | 2,2,2-Trifluoroethyl | Phenol | 4o | 91 |

| 9 | Benzyl | Isopropanol | 4q | 65 |

Data sourced from Blackburn, J. et al., Organic Letters, 2017.[3][9]

Experimental Protocol: Synthesis from a Sulfamic Acid Salt

This protocol is adapted from the method described by Roizen and coworkers for the synthesis of N-substituted this compound esters.[3]

Step 1: Preparation of the Triethylammonium Sulfamic Acid Salt

-

To a solution of the desired primary or secondary amine (1.0 equiv) in acetonitrile (B52724) (0.33 M), add a sulfur trioxide pyridine (B92270) complex (1.0 equiv) at 0 °C.

-

Add triethylamine (B128534) (1.5 equiv) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

The resulting sulfamic acid salt is often used directly in the next step without isolation.

Step 2: Esterification

-

In a separate flask, dissolve the alcohol (1.0 equiv) and the prepared sulfamic acid salt (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂).

-

Add triethylamine (2.0 equiv) to the solution.

-

Cool the mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of triflic anhydride (B1165640) (Tf₂O, 1.5 equiv) in CH₂Cl₂.

-

Immediately following the Tf₂O addition, add a solution of triphenylphosphine oxide (Ph₃PO, 1.65 equiv) in CH₂Cl₂.

-

Allow the reaction to stir for 18 hours, gradually warming to room temperature.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure O-alkyl this compound ester.

Characterization of O-Alkyl this compound Esters

The structural confirmation and purity assessment of synthesized O-alkyl this compound esters rely on a combination of standard spectroscopic techniques.

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic features of O-alkyl this compound esters.

| Technique | Feature | Typical Range / Observation |

| IR Spectroscopy | Asymmetric S=O stretch | 1370-1410 cm⁻¹ (strong) |

| Symmetric S=O stretch | 1166-1204 cm⁻¹ (strong) | |

| N-H stretch (for N-H sulfamates) | 3200-3400 cm⁻¹ (medium) | |

| ¹H NMR | α-protons of O-alkyl group (-CH-O-SO₂) | δ 4.0 - 4.8 ppm |

| N-H proton | δ 4.5 - 6.0 ppm (broad, exchangeable) | |

| ¹³C NMR | α-carbon of O-alkyl group (-C-O-SO₂) | δ 65 - 80 ppm |

| Mass Spectrometry | Fragmentation | Common fragments include [M-OR]⁺, loss of SO₂, and cleavage of the N-alkyl groups. |

Note: Specific chemical shifts and absorption frequencies can vary based on the full molecular structure and solvent.[4][12][13]

Detailed Characterization Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the purified this compound ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. For N-H containing sulfamates, the proton signal can be confirmed by a D₂O exchange experiment. 2D NMR techniques like HSQC can be used to correlate proton and nitrogen chemical shifts of the this compound NH group, providing a powerful tool for structural characterization.[12]

-

Interpretation: The key diagnostic signal in the ¹H NMR spectrum is the downfield shift of the protons on the carbon atom attached to the this compound oxygen (the α-protons), typically appearing in the δ 4.0-4.8 ppm region. The corresponding carbon signal in the ¹³C NMR spectrum will also be shifted downfield.

2.2.2 Infrared (IR) Spectroscopy

-

Protocol: Acquire the IR spectrum using either a thin film on a salt plate (for oils) or as a KBr pellet (for solids). An Attenuated Total Reflectance (ATR) accessory is also commonly used.

-

Interpretation: The most prominent and unambiguous signals for a this compound ester are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[4] These typically appear between 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.

2.2.3 Mass Spectrometry (MS)

-

Protocol: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Interpretation: The mass spectrum will provide the molecular weight of the compound via the molecular ion peak ([M]⁺˙ for EI) or a pseudomolecular ion ([M+H]⁺, [M+Na]⁺ for ESI). Fragmentation patterns can help confirm the structure. Common fragmentation pathways include cleavage of the R-O bond and the S-N bond.[13][14]

Application in Drug Development: Steroid Sulfatase Inhibition

A primary driver for the synthesis of novel O-alkyl this compound esters is their potent inhibitory activity against steroid sulfatase (STS). STS is an enzyme that hydrolyzes steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S), into their active forms, which can stimulate the growth of hormone-dependent cancers like breast cancer.[2]

O-aryl and O-alkyl this compound esters, such as Estrone-3-O-sulfamate (EMATE), act as active site-directed, irreversible inhibitors.[15] The proposed mechanism involves the transfer of the sulfamoyl group from the inhibitor to a catalytic residue in the enzyme's active site, leading to its inactivation.

This inactivation blocks the production of active estrogens, thereby reducing the hormonal stimulation that drives tumor proliferation. The design and synthesis of novel this compound esters continue to be a promising strategy in the development of therapeutics for endocrine-related diseases.[1][2]

References

- 1. irishscientist.ie [irishscientist.ie]

- 2. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-substituted this compound esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. arxada.com [arxada.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. Chlorosulfonyl_isocyanate [chemeurope.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of N-Substituted this compound Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. | Semantic Scholar [semanticscholar.org]

- 11. This compound synthesis by sulfamoylation [organic-chemistry.org]

- 12. Detection of the 1H and 15N NMR resonances of this compound groups in aqueous solution: a new tool for heparin and heparan sulfate characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Sulfamates in Carbonic Anhydrase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of sulfamates as inhibitors of carbonic anhydrases (CAs), a vital class of metalloenzymes. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), and therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Carbonic Anhydrases and the Significance of Their Inhibition

Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, respiration, and biosynthesis.[1][2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3]

The aberrant activity of specific CA isoforms is implicated in a range of pathologies. Consequently, the inhibition of these enzymes has emerged as a valuable therapeutic strategy for various diseases.[2] For instance, inhibitors of CA II are used in the treatment of glaucoma, while targeting the tumor-associated isoforms CA IX and XII is a promising approach in cancer therapy.[4][5] Other conditions where CA inhibitors have shown clinical utility include epilepsy, altitude sickness, and idiopathic intracranial hypertension.[6][7]

Sulfonamides have historically been the most studied class of CA inhibitors. However, sulfamates, their bioisosteres, have garnered significant attention as a distinct class of inhibitors with unique properties and therapeutic potential.[8] This guide focuses specifically on the role of sulfamates in the inhibition of carbonic anhydrases.

Mechanism of Action of Sulfamate Inhibitors

The inhibitory action of sulfamates against carbonic anhydrases is centered on the interaction of the this compound moiety (-OSO₂NH₂) with the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is analogous to that of the well-established sulfonamide inhibitors.[9] The deprotonated this compound nitrogen coordinates directly with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle.[9][10] This binding effectively blocks the access of the substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity.

The potency of this compound inhibitors is significantly higher than their sulfamide (B24259) counterparts.[11][12] This difference in potency is attributed to the electronic properties and binding orientation of the this compound group within the active site, which allows for a more favorable interaction with the zinc ion and surrounding amino acid residues.[12][13]

Quantitative Analysis of this compound Inhibition

The efficacy of this compound inhibitors is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The following tables summarize the inhibitory activity of a selection of this compound derivatives against key human carbonic anhydrase isoforms.

Table 1: Inhibition Data (Ki, nM) of Selected this compound Inhibitors Against Carbonic Anhydrase Isoforms

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |

| Phenylthis compound | Potent Inhibitor | Potent Inhibitor | Modest Inhibitor | Modest Inhibitor | [4] |

| 4-Fluorophenylthis compound | 415 | 113 | 47 | 35 | [4] |

| 2,4-Difluorophenylthis compound | 120 | 34 | 15 | 10 | [4] |

| Perfluorophenylthis compound | 53 | 20 | 2.8 | 1.9 | [4] |

| Topiramate (B1683207) | - | Low Nanomolar | - | - | [2] |

| EMATE | - | - | 18-63 | - | [14] |

| 4-Chlorophenylthis compound | - | - | Best in series | - | [14] |

| Carbohydrate-based this compound 4f | - | - | 2 | 1 | [8] |

| Carbohydrate-based this compound 5b | - | - | 2 | <1 | [8] |

Note: "-" indicates data not specified in the cited sources. "Potent" and "Modest" are qualitative descriptors used in the source material.

Table 2: Inhibition Data (Ki, nM) of N-((4-sulfamoylphenyl)carbamothioyl) Amides Against Human CA Isoforms

| Compound | hCA I (nM) | hCA II (nM) | hCA VII (nM) | Reference |

| 3a-l (range) | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 | [15] |

| Acetazolamide (AAZ) - Control | 250 | 12.5 | 2.5 | [15] |

Structure-Activity Relationships (SAR) of this compound Inhibitors

The inhibitory potency and isoform selectivity of this compound-based inhibitors are profoundly influenced by their chemical structure. Key SAR observations include:

-

The this compound Group: The presence of the this compound moiety is essential for potent CA inhibition. It is generally more effective than the corresponding sulfamide group.[12][16]

-

Aromatic/Heterocyclic Scaffolds: The nature of the aromatic or heterocyclic ring to which the this compound group is attached plays a crucial role in determining the inhibitory profile. Modifications to this scaffold can significantly impact isoform selectivity.

-

Substituents: The addition of various substituents to the aromatic ring can modulate the electronic and steric properties of the inhibitor, leading to enhanced potency and selectivity. For instance, fluorination of phenylsulfamates has been shown to increase their inhibitory activity against the tumor-associated isoforms CA IX and XII, while decreasing their affinity for the cytosolic isoforms CA I and II.[4]

-

"Tail" Appendages: The "tail approach," which involves attaching hydrophilic or other functional groups to the inhibitor scaffold, has been successfully employed to design isoform-selective inhibitors and to improve the pharmacokinetic properties of the compounds.[5] Carbohydrate-based tails, for example, can lead to preferential targeting of extracellular CAs like CA IX.[8]

The following diagram illustrates the general structure-activity relationships for this compound-based carbonic anhydrase inhibitors.

Caption: Key structural components influencing the activity of this compound CA inhibitors.

Experimental Protocols for Investigating this compound Inhibition

The evaluation of this compound inhibitors of carbonic anhydrases involves a series of well-established experimental protocols.

Carbonic Anhydrase Inhibition Assays

a) Stopped-Flow CO₂ Hydration Assay:

This is a direct and highly accurate method for measuring the catalytic activity of CAs.[17][18]

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a solution of the enzyme and inhibitor with a CO₂-saturated solution. The subsequent drop in pH is monitored over time using a pH indicator or a pH electrode.[17][18]

-

Methodology:

-

Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red) at a specific pH (e.g., 7.5).

-

Add a known concentration of the purified CA enzyme to the buffer.

-

In a separate syringe of the stopped-flow apparatus, prepare a CO₂-saturated water solution.

-

The enzyme solution (with or without the this compound inhibitor) and the CO₂ solution are rapidly mixed.

-

The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds).

-

The initial rate of the reaction is calculated from the slope of the absorbance curve.

-

Inhibition constants (Ki) are determined by measuring the reaction rates at various inhibitor concentrations.[19]

-

b) Colorimetric Assay (p-Nitrophenylacetate Hydrolysis):

This is a simpler, more accessible method for screening CA inhibitors.[20]

-

Principle: This assay utilizes the esterase activity of CAs. The enzyme catalyzes the hydrolysis of p-nitrophenylacetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

-

Methodology:

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer) at a specific pH.

-

Add the CA enzyme and varying concentrations of the this compound inhibitor to the wells of a microplate.

-

Initiate the reaction by adding a solution of p-NPA in a suitable solvent (e.g., acetonitrile).

-

Monitor the increase in absorbance at 400-405 nm over time.

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

X-ray Crystallography of CA-Sulfamate Complexes

X-ray crystallography provides high-resolution structural information on how this compound inhibitors bind to the active site of carbonic anhydrases.[3][10]

-

Principle: A purified CA protein is co-crystallized with the this compound inhibitor. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to determine the three-dimensional structure of the enzyme-inhibitor complex.

-

Methodology:

-

Protein Expression and Purification: The target human CA isoform is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.[21]

-

Crystallization: The purified CA is mixed with the this compound inhibitor and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.

-

Data Collection: The crystals are mounted and exposed to a high-intensity X-ray source. The diffraction data are collected on a detector.[21]

-

Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor are determined and refined.[10]

-

The following diagram outlines a typical experimental workflow for the evaluation of this compound-based CA inhibitors.

Caption: A generalized workflow for the discovery and characterization of this compound CA inhibitors.

Signaling Pathways and Therapeutic Applications

The inhibition of specific carbonic anhydrase isoforms by sulfamates has significant implications for various therapeutic areas.

Oncology: Targeting CA IX in Hypoxic Tumors

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[22][23] It plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of CO₂ in the extracellular space, leading to an acidic tumor microenvironment and an alkaline intracellular pH. This pH regulation promotes tumor cell survival, proliferation, and invasion.[1][22]

This compound inhibitors that selectively target CA IX can disrupt this pH-regulating mechanism, leading to intracellular acidification and apoptosis of cancer cells.[9] Furthermore, CA IX has been shown to interact with signaling pathways that promote cancer progression, such as the NF-κB pathway.[9]

The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by sulfamates.

Caption: Signaling pathway of CA IX in cancer and the inhibitory effect of sulfamates.

Neurology: CA Inhibition in Epilepsy

Several carbonic anhydrase isoforms, including CA II, VII, and XIV, are expressed in the brain and are involved in neuronal signaling.[11][24] They play a role in regulating pH and bicarbonate ion concentration, which can influence the activity of neurotransmitter receptors such as GABA-A receptors.[11][25] In certain pathological conditions, such as epilepsy, GABAergic signaling can become excitatory due to an efflux of bicarbonate ions through the GABA-A receptor. CAs contribute to this process by replenishing the intracellular bicarbonate pool.[11][26]

This compound inhibitors, such as topiramate, are used as antiepileptic drugs.[2] Their mechanism of action is, in part, attributed to the inhibition of brain CAs, which reduces the bicarbonate-driven excitatory GABAergic transmission and helps to suppress seizure activity.[6]

The diagram below depicts the role of carbonic anhydrases in GABAergic signaling and the impact of their inhibition.

Caption: The role of carbonic anhydrase in excitatory GABAergic signaling in epilepsy.

Ophthalmology: CA Inhibition in Glaucoma

Glaucoma is a leading cause of irreversible blindness, often associated with elevated intraocular pressure (IOP).[5] Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma.[7] The ciliary body in the eye contains high concentrations of CA II and CA IV, which are involved in the secretion of aqueous humor.[27] These enzymes provide the bicarbonate ions necessary for the transport processes that drive fluid secretion into the anterior chamber of the eye.[28]

By inhibiting these CA isoforms, this compound-containing drugs reduce the rate of bicarbonate formation and, consequently, decrease the secretion of aqueous humor, leading to a reduction in IOP.[7]

The following diagram illustrates the mechanism of action of CA inhibitors in the eye.

Caption: How this compound CA inhibitors reduce intraocular pressure in glaucoma.

Conclusion and Future Directions

Sulfamates represent a versatile and potent class of carbonic anhydrase inhibitors with significant therapeutic applications. Their unique structure-activity relationships offer opportunities for the design of highly selective inhibitors targeting specific CA isoforms. The continued investigation into the role of sulfamates in CA inhibition, supported by robust experimental methodologies and a deeper understanding of the signaling pathways involved, holds great promise for the development of novel and more effective treatments for a wide range of diseases, including cancer, epilepsy, and glaucoma. Future research will likely focus on the development of next-generation this compound inhibitors with improved isoform selectivity, pharmacokinetic profiles, and novel mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of carbonic anhydrase-II by this compound and sulfamide groups: an investigation involving direct thermodynamic binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of this compound and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Crystallization and preliminary X-ray analysis of human carbonic anhydrase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures | The EMBO Journal [link.springer.com]

- 27. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Novel Sulfamoylation Agents: A Technical Guide to Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The sulfamoyl group (R₂NSO₂–) is a cornerstone pharmacophore in modern drug discovery, prized for its ability to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Its prevalence in a wide array of therapeutics, from anticancer agents to antivirals, has spurred the development of increasingly sophisticated and efficient sulfamoylation agents. This technical guide provides an in-depth exploration of the evolution of these reagents, detailing their synthesis, mechanisms, and applications, with a focus on providing actionable experimental protocols and comparative data for the discerning researcher.

The Evolution of Sulfamoylation Reagents: A Journey Towards Stability and Selectivity

The history of sulfamoylation is marked by a progressive shift from highly reactive, unstable reagents to bench-stable, selective, and versatile alternatives. This evolution has been driven by the need for milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity, particularly in the context of complex molecule synthesis and late-stage functionalization.

The logical progression of these agents can be visualized as a move from hazardous and non-selective early reagents to highly stable, selective, and user-friendly modern reagents.

Caption: Evolution of Sulfamoylation Agents.

Key Classes of Modern Sulfamoylation Agents

Sulfamoyl Chloride: The Traditional Workhorse

Sulfamoyl chloride (H₂NSO₂Cl) remains a fundamental reagent for the synthesis of sulfamides and sulfamates due to its high reactivity.[1] However, its instability and moisture sensitivity often necessitate in situ generation and careful handling.[2]

General Experimental Protocol for Sulfamoylation of an Amine using Sulfamoyl Chloride:

-

Dissolve the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere.

-

Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine (B92270), 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfamoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-